N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide
Description
This compound features a pyrrole core substituted at the 1-position with an isopropyl group, at the 3-position with a phenylsulfonyl moiety, and at the 4- and 5-positions with methyl groups. The 2-position is functionalized with a 2-methylpropanamide group. While direct crystallographic data for this compound are absent in the provided evidence, methodologies like SHELX (used for small-molecule refinement) could elucidate its structural details, including hydrogen-bonding patterns critical for understanding its physicochemical behavior .
Properties
Molecular Formula |
C19H26N2O3S |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-12(2)19(22)20-18-17(14(5)15(6)21(18)13(3)4)25(23,24)16-10-8-7-9-11-16/h7-13H,1-6H3,(H,20,22) |
InChI Key |
WNFKJBUENBJKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Isopropyl Group: The isopropyl group can be attached via a Friedel-Crafts alkylation reaction.
Formation of the Methylpropanamide Moiety: The final step involves the formation of the methylpropanamide moiety through an amide coupling reaction using a suitable coupling reagent.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole ring.
Hydrolysis: The amide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key Observations:
- Electronic Effects: The target’s phenylsulfonyl group is a stronger electron-withdrawing group compared to the cyano group in the analogue from , which may reduce electron density on the pyrrole ring, affecting reactivity and binding interactions.
- The cyano group in is a weaker acceptor, relying more on dipole interactions .
Physicochemical Properties
- Solubility: The target’s phenylsulfonyl and amide groups likely enhance solubility in polar aprotic solvents (e.g., DMSO), whereas the diphenyl and cyano substituents in may reduce solubility in aqueous media.
- Crystallinity: Hydrogen-bonding patterns, as analyzed via graph set theory , could differ significantly: the target’s sulfonyl and amide groups may form extended networks, while ’s sulfamoyl and pyridine groups enable diverse donor-acceptor interactions.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-methylpropanamide is an organic compound with notable biological activity, particularly in the context of therapeutic applications. This article delves into its biological properties, mechanisms of action, and potential therapeutic uses, supported by research findings and case studies.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : Approximately 410.5 g/mol
- CAS Number : 1010900-56-7
The compound features a complex structure characterized by a pyrrole ring substituted with a phenylsulfonyl group and an isopropyl moiety. This unique configuration contributes to its pharmacological properties.
Research indicates that this compound exhibits significant acid secretion inhibitory properties. This mechanism is crucial for treating conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). The compound likely modulates gastric acid secretion pathways, although detailed mechanisms require further investigation through experimental studies.
1. Antiulcer Activity
Studies have shown that this compound can effectively inhibit gastric acid secretion, making it a candidate for antiulcer medications. Its efficacy in reducing acid secretion can lead to improved treatment outcomes for patients suffering from related gastrointestinal disorders.
3. Anti-inflammatory Properties
The sulfonamide group present in the compound may contribute to anti-inflammatory effects, which could be beneficial in treating inflammatory conditions. The modulation of enzyme activity or receptor interactions is hypothesized to be involved in these effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, shedding light on the potential applications of this compound:
| Study | Findings |
|---|---|
| Demonstrated significant acid secretion inhibition in animal models, supporting its use in antiulcer therapy. | |
| Indicated potential antimicrobial activity against specific bacterial strains, warranting further investigation into its spectrum of activity. | |
| Study C | Highlighted anti-inflammatory effects through modulation of inflammatory pathways in vitro. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
